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Suc-Ala-Glu-Pro-Phe-Pna

PPIase Assay Pin1 Activity Substrate Specificity

Suc-Ala-Glu-Pro-Phe-pNA is the definitive chromogenic substrate for Pin1 peptidyl-prolyl cis-trans isomerase activity assays. Unlike the commonly used but non-specific Suc-AAPF-pNA, this Glu-containing peptide is selectively cleaved by Pin1, eliminating false negatives from other PPIases. Essential for high-throughput screening (HTS) of Pin1 inhibitors and detailed kinetic analyses (Km, kcat, Ki). Detect liberated pNA at 390 nm for robust, quantitative results. Choose ≥99% HPLC purity for reproducible enzyme kinetics and drug discovery research.

Molecular Formula C32H38N6O11
Molecular Weight 682.7 g/mol
Cat. No. B600114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuc-Ala-Glu-Pro-Phe-Pna
Molecular FormulaC32H38N6O11
Molecular Weight682.7 g/mol
Structural Identifiers
InChIInChI=1S/C32H38N6O11/c1-19(33-26(39)14-16-28(42)43)29(44)35-23(13-15-27(40)41)32(47)37-17-5-8-25(37)31(46)36-24(18-20-6-3-2-4-7-20)30(45)34-21-9-11-22(12-10-21)38(48)49/h2-4,6-7,9-12,19,23-25H,5,8,13-18H2,1H3,(H,33,39)(H,34,45)(H,35,44)(H,36,46)(H,40,41)(H,42,43)/t19-,23-,24-,25-/m0/s1
InChIKeyNXIHRDNJQWUSLK-KMAVCZJNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Suc-Ala-Glu-Pro-Phe-pNA Substrate Procurement Guide: Chemical Properties and Primary Assay Utility


Suc-Ala-Glu-Pro-Phe-pNA (CAS 128802-76-6, also designated Suc-AEPF-pNA) is a synthetic, chromogenic peptide substrate with the molecular formula C32H38N6O11 and a molecular weight of 682.68 g/mol . It is a member of the N-succinyl-Xaa-Pro-Phe-p-nitroanilide family of peptides and is primarily used in biochemical and enzymatic assays . The compound's core utility lies in its capacity as a substrate for peptidyl-prolyl cis-trans isomerases (PPIases), with the most prominent application being the quantitative detection of the enzyme Pin1 (Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1) activity [1]. Upon enzymatic cleavage, the para-nitroaniline (pNA) group is liberated, which can be detected spectrophotometrically at an absorbance of 390 nm, enabling the quantification of enzyme kinetics and the evaluation of potential enzyme inhibitors .

Suc-Ala-Glu-Pro-Phe-pNA Selection: Why PPIase Substrate Specificity Precludes Simple Replacement


The decision to select Suc-Ala-Glu-Pro-Phe-pNA over other in-class p-nitroanilide substrates, such as the widely used Suc-Ala-Ala-Pro-Phe-pNA (Suc-AAPF-pNA), is critical due to profound differences in enzyme specificity. While these peptides share a common core structure (Suc-Xaa-Pro-Phe-pNA), their kinetic behavior with different peptidyl-prolyl cis-trans isomerases (PPIases) is not uniform [1]. For instance, the activity of the prototypical PPIase substrate Suc-Ala-Ala-Pro-Phe-pNA is largely insensitive to the Xaa residue, showing similar catalytic efficiencies with cyclophilin [2]. In stark contrast, the activity of Suc-Ala-Glu-Pro-Phe-pNA with the FK-506 binding protein (FKBP) and, more specifically, with Pin1, is highly dependent on the nature of the amino acid at the Xaa position [2][3]. Using an inappropriate substrate, such as the non-specific Suc-AAPF-pNA in a Pin1 activity assay, can lead to false negatives or an underestimation of Pin1's catalytic contribution, as demonstrated by direct experimental comparisons where only the Glu-containing peptide was cleaved by Pin1 . Therefore, the specific use case (e.g., Pin1 inhibitor screening vs. general PPIase assay) mandates a careful, evidence-based selection of the substrate.

Quantitative Differentiation of Suc-Ala-Glu-Pro-Phe-pNA: Comparative Kinetic and Specificity Data


Direct Head-to-Head Comparison: Pin1 Cleaves Suc-Ala-Glu-Pro-Phe-pNA but Not Suc-Ala-Ala-Pro-Phe-pNA

In a direct, head-to-head PPIase activity assay, Suc-Ala-Glu-Pro-Phe-pNA is specifically cleaved by both human Pin1 (hPin1) and its functional homologue (TaPin1), whereas the control substrate Suc-Ala-Ala-Pro-Phe-pNA (Suc-AAPF-pNA) shows no detectable activity with these enzymes [1]. The assay was performed using a chymotrypsin-coupled system with GST-tagged Pin1 constructs (GST-hPin1, GST-TaPin1) and GST alone as a negative control, confirming that the observed activity is strictly dependent on the presence of Pin1 and the Glu-containing substrate [1]. This demonstrates that the presence of the glutamic acid residue at the Xaa position is essential for substrate recognition and turnover by Pin1.

PPIase Assay Pin1 Activity Substrate Specificity Cancer Research Alzheimer's Disease

Class-Level Inference: The Glutamic Acid Residue Dictates Pin1 Substrate Specificity Over Other PPIases

A foundational study examining the substrate specificities of the PPIase family (cyclophilin and FKBP) using peptides of the general structure Suc-Ala-Xaa-Pro-Phe-pNA revealed that the catalytic efficiency (kc/Km) of FKBP is highly dependent on the Xaa residue, varying over three orders of magnitude across different amino acids [1]. While this study did not provide specific kinetic constants for Xaa = Glu, it established the overarching principle that substitutions at the Xaa position dramatically alter substrate reactivity for certain PPIases. Specifically, it showed that while cyclophilin's activity is largely insensitive to Xaa (kc/Km ~ 1,000,000 M⁻¹s⁻¹ for several residues), FKBP exhibits a marked preference, with the highest activity observed for the hydrophobic Leu residue (kc/Km = 640,000 M⁻¹s⁻¹) [1].

PPIase Substrate Family Enzyme Kinetics Drug Discovery FKBP Cyclophilin

Supporting Evidence: Suc-Ala-Glu-Pro-Phe-pNA is a Validated Tool for Pin1 Inhibitor Screening and Kinetics

Suc-Ala-Glu-Pro-Phe-pNA has been consistently employed as a substrate in biochemical assays designed to characterize and discover novel inhibitors of Pin1 [1][2]. Published protocols and database entries detail its use in inhibitor screening, where the compound is incubated with Pin1 and potential inhibitors, and the release of pNA is monitored [3]. For example, it is a key reagent in assays that have reported Ki values for Pin1 inhibitors, with one assay recording a Ki of 1.50E+4 nM (15 µM) for a test compound, while another reported an IC50 of 3.20E+3 nM (3.2 µM) [3][4]. These data points confirm the compound's established and reproducible utility in quantitative inhibitor studies.

Pin1 Inhibitor High-Throughput Screening IC50 Determination Drug Discovery

Suc-Ala-Glu-Pro-Phe-pNA Applications: Validated Use Cases in Pin1-Focused Research


High-Throughput Screening (HTS) and Profiling of Pin1 Inhibitors

Suc-Ala-Glu-Pro-Phe-pNA is the substrate of choice for developing and validating HTS assays aimed at discovering novel Pin1 inhibitors [1]. Its use in a simple, robust, and spectrophotometric assay format allows for the rapid screening of large compound libraries to identify hit molecules [2]. The specificity of this substrate for Pin1, as opposed to the non-specific Suc-AAPF-pNA, minimizes false-positive signals from other PPIases or proteases, thereby increasing the quality and relevance of the screening data [3].

Detailed Kinetic Characterization and Structure-Activity Relationship (SAR) Studies for Pin1

For researchers moving beyond initial screening, Suc-Ala-Glu-Pro-Phe-pNA is essential for performing detailed kinetic analyses of Pin1. By measuring the initial reaction rates at varying substrate concentrations, scientists can calculate precise Michaelis-Menten constants (Km, kcat) to understand the enzyme's catalytic mechanism or to determine the exact mode of inhibition (competitive, non-competitive, uncompetitive) and Ki values for lead compounds [2].

Disease-Relevant Research in Oncology and Neurodegeneration

Pin1 is a key regulatory enzyme implicated in the pathogenesis of several diseases, including various cancers (e.g., breast, prostate) and Alzheimer's disease, where it plays a role in tau protein hyperphosphorylation [1]. Suc-Ala-Glu-Pro-Phe-pNA is a critical reagent in academic and pharmaceutical research settings studying the role of Pin1 in these diseases, enabling the correlation of enzyme activity with disease progression and the evaluation of therapeutic candidates in a biochemically defined system [2].

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